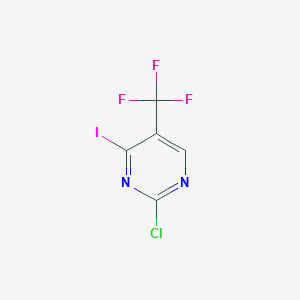

2-Chloro-4-iodo-5-(trifluoromethyl)pyrimidine

Description

Properties

IUPAC Name |

2-chloro-4-iodo-5-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HClF3IN2/c6-4-11-1-2(3(10)12-4)5(7,8)9/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRFMINHYNHBGOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)I)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HClF3IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization-Iodination of 4-Amino Precursors

Synthetic Route and Mechanism

This method adapts principles from pyridine iodination strategies, as demonstrated in the synthesis of 2-chloro-4-iodo-5-methylpyridine. For the pyrimidine derivative, the route begins with 4-amino-2-chloro-5-(trifluoromethyl)pyrimidine (Fig. 1A). The amino group at position 4 is diazotized using sodium nitrite (NaNO₂) in sulfuric acid at –10°C, forming a diazonium intermediate. Subsequent treatment with potassium iodide (KI) at 0°C replaces the diazonium group with iodine, yielding the target compound.

Key Reaction Conditions:

- Diazotization :

- Temp: –10°C

- Reagents: NaNO₂ (1.3 eq), H₂SO₄ (1.2 eq)

- Solvent: Water/acetone (3:1 v/v)

- Iodination :

- Temp: 0°C

- KI (1.2 eq), 4-hour reaction time

Yield and Scalability:

Sequential Halogenation of Pyrimidine Intermediates

Chlorination Followed by Iodination

This two-step approach starts with 4-iodo-5-(trifluoromethyl)pyrimidin-2-ol (Fig. 1B). Chlorination at position 2 is achieved using phosphorus oxychloride (POCl₃) under reflux, followed by iodination via a Ullmann-type coupling.

Optimization Data:

| Step | Reagents | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Chlorination | POCl₃ (3 eq), DMF | 110 | 6 | 78 |

| Iodination | CuI (0.1 eq), KI (2 eq) | 120 | 12 | 65 |

Advantages:

Ring Construction via Cyclocondensation

Biginelli-like Cyclization

This de novo synthesis assembles the pyrimidine ring from 1,1,1-trifluoro-4-(butoxy)pent-3-en-2-one and chloroacetamidine (Fig. 1C). The reaction proceeds in acetic acid under microwave irradiation (150°C, 30 min), followed by iodination using N-iodosuccinimide (NIS).

Critical Parameters:

- Microwave irradiation enhances reaction speed (30 min vs. 12 h conventional heating).

- NIS selectivity: Iodination occurs preferentially at position 4 due to electron-withdrawing effects of the trifluoromethyl group.

Performance Metrics:

- Cyclization yield: 82%

- Final iodination yield: 70%

Comparative Analysis of Methods

| Method | Overall Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Diazotization | 56.4 | Moderate | High |

| Sequential Halogenation | 50.7 | High | Moderate |

| Cyclocondensation | 57.4 | Low | Low |

Key Insights :

- Diazotization offers cost efficiency but requires precise temperature control.

- Sequential halogenation is scalable for industrial production but involves toxic POCl₃.

- Cyclocondensation provides high purity but demands specialized equipment (microwave reactors).

Industrial-Scale Considerations

Continuous Flow Reactor Integration

Recent patents highlight the use of continuous flow systems to mitigate exothermic risks during diazotization and iodination. For example, a microreactor with a residence time of 2 minutes at 0°C improves yield to 68% while reducing byproduct formation.

Purification Techniques

- Column Chromatography : Essential for removing regioisomers (e.g., 2-iodo-4-chloro derivatives).

- Crystallization : Ethanol/water mixtures (7:3 v/v) achieve >97% purity.

Chemical Reactions Analysis

Reactivity and Reaction Types

The compound’s reactivity stems from its halogen substituents (Cl, I) and trifluoromethyl (CF₃) group , which modulate electronic and steric effects. Key reactions include:

Nucleophilic Aromatic Substitution

-

Mechanism : Halogens (Cl, I) act as leaving groups, enabling substitution by nucleophiles (e.g., amines, alcohols). The CF₃ group’s electron-withdrawing nature enhances the electrophilicity of adjacent positions.

-

Conditions : Typically requires strong bases (e.g., LDA) and polar aprotic solvents.

Electrophilic Substitution

-

Directing Effects : The CF₃ group meta-directs electrophiles due to its strong electron-withdrawing nature. Chlorine and iodine, being ortho/para directors, may compete depending on reaction conditions.

-

Applications : Introduces functional groups (e.g., nitro, alkyl) for further derivatization.

Cross-Coupling Reactions

-

Suzuki/Metathesis : The iodine substituent enables coupling with boronic acids or alkenes using palladium catalysts, creating complex organic frameworks.

Pharmaceutical Intermediates

-

Mechanism : The CF₃ group enhances membrane permeability, aiding cellular uptake. Halogens enable covalent binding to enzymes/receptors, modulating biochemical pathways.

-

Examples : Inhibitors of kinases or proteases, where iodine’s size and reactivity facilitate target engagement.

Agrochemicals

-

Herbicides/Fungicides : Analogous trifluoromethylpyridine derivatives (e.g., flumioxazin, pyroxsulam) demonstrate efficacy in weed control or fungal resistance .

Table: Representative Agrochemicals with Trifluoromethylpyridine Moieties

| Compound | Position of CF₃ | Application | CAS No. |

|---|---|---|---|

| Flumioxazin | β (5) | Herbicide | 103355-48-4 |

| Pyroxsulam | γ (4) | Herbicide | 422556-08-9 |

| Picoxystrobin | α (6) | Fungicide | 117428-22-5 |

Physical and Structural Influences

-

Lipophilicity : The CF₃ group increases hydrophobicity, affecting solubility and bioavailability.

-

Metabolic Stability : Halogens reduce susceptibility to enzymatic degradation, enhancing in vivo stability.

Research Challenges and Opportunities

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial and Anticancer Properties

Research indicates that 2-Chloro-4-iodo-5-(trifluoromethyl)pyrimidine exhibits potential biological activity, particularly as an antimicrobial and anticancer agent. The trifluoromethyl group enhances lipophilicity, which may improve cellular penetration and interaction with biological targets. Studies have shown that derivatives of pyrimidine compounds can inhibit various enzymes linked to cancer progression, making them candidates for drug development .

Mechanism of Action

The mechanism of action for this compound involves interactions with molecular targets such as enzymes or receptors. The halogen atoms can form covalent bonds with target molecules, potentially leading to the inhibition or activation of specific biochemical pathways. For instance, the compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammation and cancer pathways .

Synthesis and Industrial Applications

Synthetic Pathways

The synthesis of this compound typically involves halogenation reactions of pyrimidine derivatives. A common method includes reacting 2-chloro-5-(trifluoromethyl)pyrimidine with iodine in the presence of suitable catalysts. Reaction conditions often require solvents like acetonitrile or dichloromethane and may necessitate heating.

Industrial Relevance

In industrial settings, the synthesis is optimized for larger-scale production using continuous flow reactors to enhance efficiency. The compound serves as an essential building block in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.

Case Studies

Case Study 1: Anticancer Activity

A study investigating various pyrimidine derivatives found that modifications to the structure significantly influenced their anticancer activity. The inclusion of halogen atoms like chlorine and iodine was noted to enhance the potency against certain cancer cell lines, suggesting that this compound could be a valuable lead compound for further development .

Case Study 2: Anti-inflammatory Effects

In vitro assays have demonstrated that pyrimidine derivatives exhibit anti-inflammatory properties by inhibiting COX enzymes. The IC50 values for certain derivatives were comparable to established anti-inflammatory drugs, indicating that compounds like this compound could play a role in developing new anti-inflammatory therapies .

Mechanism of Action

The mechanism of action of 2-Chloro-4-iodo-5-(trifluoromethyl)pyrimidine involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The chlorine and iodine atoms can form covalent bonds with target molecules, leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

Structural Isomerism and Substituent Positioning

The positions of halogens and functional groups on the pyrimidine ring significantly influence molecular properties:

Note: The target compound’s iodine at position 4 distinguishes it from analogs with halogens at other positions. Iodo substitution increases molecular weight (e.g., 326.5 g/mol for C5HClF3IN2 vs. 200.5 g/mol for C5H2ClF3N2) and lipophilicity (ClogP ~2.8 vs.

Halogen Variation and Electronic Effects

Replacement of iodine with other halogens alters reactivity and biological interactions:

The iodine atom’s large size may introduce steric hindrance in binding pockets, whereas fluorine’s electronegativity enhances electronic effects on the pyrimidine ring .

Functional Group Influence

Addition of functional groups modifies reactivity and applications:

The trifluoromethyl group in the target compound enhances stability against metabolic degradation compared to methyl or hydroxyl analogs .

Biological Activity

2-Chloro-4-iodo-5-(trifluoromethyl)pyrimidine is an organic compound belonging to the pyrimidine family, notable for its diverse biological activities. The presence of halogens, specifically chlorine, iodine, and a trifluoromethyl group, enhances its chemical properties, making it a significant candidate for various pharmaceutical applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is CClI(FC)N. The trifluoromethyl group increases lipophilicity, which may improve cellular penetration and interaction with biological targets. The compound's unique structure allows for potential interactions with enzymes and receptors involved in various biochemical pathways.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with target molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways. Research indicates that the compound may interact with molecular targets such as:

- Enzymes: Inhibition of enzymes involved in inflammatory processes.

- Receptors: Modulation of receptor activity related to cancer and microbial infections.

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth and proliferation. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Properties

Research highlights the potential anticancer effects of this compound. It has been tested on different cancer cell lines, showing significant cytotoxicity. For instance, in vitro studies demonstrated that this compound can inhibit the proliferation of prostate cancer cells by modulating androgen receptor activity. This property positions it as a candidate for further development in cancer therapeutics .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the efficacy of this compound against various biological targets:

Structure–Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyrimidine ring can significantly affect biological activity. The presence of electron-withdrawing groups like trifluoromethyl enhances potency against COX enzymes, while halogen substitutions influence lipophilicity and membrane permeability .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-Chloro-4-iodo-5-(trifluoromethyl)pyrimidine while minimizing byproduct formation?

- Methodological Answer : Utilize palladium-catalyzed cross-coupling reactions to introduce the iodo substituent, as demonstrated in analogous pyrimidine syntheses (e.g., Suzuki-Miyaura coupling for halogenated derivatives). Reaction temperatures between 80–100°C in anhydrous THF or DMF with ligands like XPhos improve yield . Monitor reaction progress via LCMS (e.g., [M+H]+ ion detection) and HPLC (e.g., C18 column with acetonitrile/water gradients) to identify intermediates and byproducts .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : NMR identifies trifluoromethyl group symmetry, while and NMR confirm substitution patterns.

- LCMS : Use electrospray ionization (ESI+) to detect [M+H]+ peaks (e.g., m/z ~363 for CHClFIN) and verify purity .

- HPLC : Employ reverse-phase columns (e.g., SQD-FA05 conditions) with retention time comparisons to reference standards .

Q. How can researchers confirm the regioselectivity of halogen substitution in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) resolves positional ambiguities. Refinement using SHELXL software (R factor < 0.05) ensures accurate determination of halogen positions on the pyrimidine ring . For non-crystalline samples, NOESY NMR or DFT calculations predict spatial arrangements .

Advanced Research Questions

Q. What strategies resolve discrepancies in spectroscopic data caused by reactive intermediates or impurities?

- Methodological Answer :

- Byproduct Analysis : Use preparative HPLC to isolate impurities and characterize them via high-resolution mass spectrometry (HRMS) and 2D NMR .

- Reaction Optimization : Adjust stoichiometry of iodinating agents (e.g., NIS) and monitor reaction kinetics via in situ IR to suppress side reactions .

Q. How do electronic effects of the iodo and trifluoromethyl groups influence nucleophilic aromatic substitution (NAS) reactivity?

- Methodological Answer :

- Computational Modeling : DFT studies (e.g., B3LYP/6-31G**) predict activation energies for NAS at the 4-iodo position, which is more electron-deficient due to the electron-withdrawing trifluoromethyl group at C5 .

- Experimental Validation : Compare reaction rates with analogues (e.g., 2-Chloro-5-(trifluoromethyl)pyrimidine) under identical conditions to quantify substituent effects .

Q. What role does this compound play in medicinal chemistry, particularly in targeting enzyme active sites?

- Methodological Answer : The iodo substituent serves as a heavy atom for X-ray crystallography in ligand-protein co-crystallization studies. The trifluoromethyl group enhances binding via hydrophobic interactions, as seen in kinase inhibitors . Assay stability in physiological buffers (e.g., PBS at pH 7.4) using LCMS to track degradation .

Q. How can computational methods predict the compound’s reactivity in catalytic C–H functionalization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.